1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1105213-99-7
VCID: VC4283188
InChI: InChI=1S/C22H22FN5O/c23-19-7-5-17(6-8-19)20-9-10-21(27-26-20)28-12-2-4-18(15-28)22(29)25-14-16-3-1-11-24-13-16/h1,3,5-11,13,18H,2,4,12,14-15H2,(H,25,29)
SMILES: C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)NCC4=CN=CC=C4
Molecular Formula: C22H22FN5O
Molecular Weight: 391.45

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide

CAS No.: 1105213-99-7

Cat. No.: VC4283188

Molecular Formula: C22H22FN5O

Molecular Weight: 391.45

* For research use only. Not for human or veterinary use.

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide - 1105213-99-7

Specification

CAS No. 1105213-99-7
Molecular Formula C22H22FN5O
Molecular Weight 391.45
IUPAC Name 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
Standard InChI InChI=1S/C22H22FN5O/c23-19-7-5-17(6-8-19)20-9-10-21(27-26-20)28-12-2-4-18(15-28)22(29)25-14-16-3-1-11-24-13-16/h1,3,5-11,13,18H,2,4,12,14-15H2,(H,25,29)
Standard InChI Key WCALNQINQPYPRC-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)NCC4=CN=CC=C4

Introduction

Structural Features

The compound features a pyridazine ring, which is known for its diverse pharmacological properties, including antimicrobial and anti-inflammatory effects. The incorporation of a 4-fluorophenyl group and a pyridin-3-ylmethyl substituent may enhance its interactions with biological targets, making it a candidate for further investigation in drug development. The piperidine ring adds additional complexity and potential for biological activity.

Synthesis

While specific synthesis methods for 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide are not detailed in the available literature, related compounds often involve multi-step syntheses using reagents like HATU for efficient coupling reactions. Reaction conditions such as temperature and solvent choice are critical for optimizing yields and purity.

Biological Activities

Pyridazine derivatives are known for their antibacterial, antifungal, and anticancer properties. The specific arrangement of functional groups in 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide suggests potential for selective binding to various biological targets, which could be explored in drug development.

Related Compounds

Related compounds, such as 6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)pyridazin-3-amine, have shown promise in medicinal chemistry due to their potential biological activities. Another related compound, 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide, shares similarities in structure but differs in the position of the pyridinyl group .

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular WeightPotential Biological Activity
6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)pyridazin-3-amineC₁₇H₁₃FN₄Approximately 270.28 g/molAntimicrobial, anti-inflammatory
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamideC₂₂H₂₂FN₅ONot specifiedPotential therapeutic applications
1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamideNot specifiedNot specifiedPotential for selective binding to biological targets

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